[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate
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Overview
Description
[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C10H21N3OS2 and a molecular weight of 263.4232 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(nitroso)amino]methyl diethylcarbamodithioate typically involves the reaction of tert-butylamine with diethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may also involve the use of nitrosating agents to introduce the nitroso group into the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in NMR studies to investigate macromolecular complexes.
Biology: Employed in studies involving protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [tert-butyl(nitroso)amino]methyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction is facilitated by the nitroso group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-hydroxycarbamate: Similar in structure but lacks the nitroso group.
Tert-butyl carbamate: Another related compound with different functional groups.
Uniqueness
[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate is unique due to its combination of tert-butyl, nitroso, and diethylcarbamodithioate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
82846-52-4 |
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Molecular Formula |
C10H21N3OS2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
[tert-butyl(nitroso)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H21N3OS2/c1-6-12(7-2)9(15)16-8-13(11-14)10(3,4)5/h6-8H2,1-5H3 |
InChI Key |
OULXJRMYCHMJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCN(C(C)(C)C)N=O |
Origin of Product |
United States |
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